molecular formula C10H11F3O2 B1405251 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 1431329-82-6

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1405251
CAS RN: 1431329-82-6
M. Wt: 220.19 g/mol
InChI Key: IXDIHSCLYNBPML-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (4M3M5TFMB) is a versatile compound with a wide range of applications in scientific research. It is a trifluoromethylated alcohol, which is a type of compound that has been extensively studied due to its potential for use in various laboratory experiments. 4M3M5TFMB has been found to be effective for synthesis, as well as for a variety of biochemical and physiological applications.

Scientific Research Applications

Pharmaceutical Intermediate

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a trifluoromethyl group, is often sought after for its potential to enhance the biological activity and metabolic stability of drug candidates .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be used to introduce the trifluoromethyl group into more complex molecules, which is a valuable modification in the development of compounds with desired pharmacokinetic properties.

NMR Spectroscopy Studies

Due to its distinct chemical shifts, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is employed in predicting NMR spectra. This application is crucial for structural elucidation and confirmation in both research and industrial settings .

Kinetic Studies

Researchers use this compound in kinetic studies to understand the reaction mechanisms and rates of various chemical processes. For example, it has been used in studies of phosphonoformate prodrugs and aquachromium (IV) reactions .

Material Science

In material science, the compound’s ability to introduce fluorine atoms into materials can be exploited to alter surface properties, such as hydrophobicity, which is essential for developing advanced materials with specific characteristics .

Catalysis

The trifluoromethyl group of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol can act as a directing group in catalytic reactions, influencing the outcome of the synthesis of complex molecules. This is particularly useful in the field of asymmetric catalysis .

Medicinal Chemistry

In medicinal chemistry, the incorporation of the trifluoromethyl group into drug molecules can significantly affect their pharmacological profile. It can improve the drug’s potency, selectivity, and metabolic stability, making 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol a valuable building block in drug design .

Agrochemicals

Lastly, this compound finds applications in the synthesis of agrochemicals. The trifluoromethyl group can enhance the activity and durability of pesticides and herbicides, contributing to the development of more effective and longer-lasting agrochemical products .

properties

IUPAC Name

[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDIHSCLYNBPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200205
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

CAS RN

1431329-82-6
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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